molecular formula C10H13N3 B6298779 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole CAS No. 34605-70-4

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Cat. No. B6298779
CAS RN: 34605-70-4
M. Wt: 175.23 g/mol
InChI Key: ZRXGKXVZRTYNBJ-UHFFFAOYSA-N
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Description

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole (abbreviated as 5-MMP) is a heterocyclic compound derived from pyrrole and pyrazole. It is a highly reactive organic compound, which has been widely studied in the fields of organic synthesis, medicinal chemistry and pharmaceuticals. 5-MMP is of particular interest due to its potential applications in laboratory experiments and scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole in laboratory experiments include its low cost, easy availability, and high reactivity. Furthermore, its structure is similar to that of many biologically active compounds, making it a valuable tool for the study of drug-receptor interactions. The main limitation of using this compound is its potential for toxicity. It is important to use the compound in a safe and controlled manner to minimize any potential risks.

Future Directions

The potential applications of 5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole are still being explored. Future research could focus on its use in drug design, organic synthesis, and medicinal chemistry. Furthermore, its potential as an inhibitor of acetylcholinesterase could be further investigated. Additionally, further research into its biochemical and physiological effects could reveal new therapeutic uses for the compound. Finally, research into its potential toxicity and safety could help to identify ways to minimize any risks associated with its use.

Synthesis Methods

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is synthesized through a multi-step reaction process. The first step is the condensation of pyrrole and pyrazole to form a 1,2,3-triazole. This is followed by a nucleophilic substitution reaction with a methyl halide, which yields this compound. The reaction is typically carried out in a solvent such as methanol or ethanol, and the reaction temperature is usually kept at 0-5°C.

Scientific Research Applications

5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole has been used for a variety of scientific research applications, including drug design, organic synthesis, and medicinal chemistry. Its reactivity and stability make it an ideal starting material for the synthesis of complex organic molecules. Furthermore, its structure is similar to that of many biologically active compounds, making it a valuable tool for the study of drug-receptor interactions.

properties

IUPAC Name

5-(2,5-dimethylpyrrol-1-yl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8-4-5-9(2)13(8)10-6-7-11-12(10)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXGKXVZRTYNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=NN2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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